

Unveiling Impurities: A Comparative NMR Guide to "Methyl 5-(chloromethyl)-2-furoate"

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Compound of Interest

Compound Name: Methyl 5-(chloromethyl)-2-furoate

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For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for "**Methyl 5-(chloromethyl)-2-furoate**" and its potential impurities, offering a valuable tool for identification and quality control.

"**Methyl 5-(chloromethyl)-2-furoate**" is a versatile building block in organic synthesis. However, its preparation can lead to the formation of several impurities derived from starting materials, side reactions, or degradation. Distinguishing the target molecule from these closely related compounds is crucial, and NMR spectroscopy is a powerful technique for this purpose. This guide presents a compilation of ^1H and ^{13}C NMR chemical shift data for the main compound and its common impurities, facilitating their unambiguous identification.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for "**Methyl 5-(chloromethyl)-2-furoate**" and its potential impurities. The data has been compiled from various sources and, where experimental data is unavailable, predicted values are provided. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound Name	Furan H-3	Furan H-4	-CH ₂ -	-OCH ₃	Other	Solvent
Methyl 5-(chloromethyl)-2-furoate	7.19 (d)	6.52 (d)	4.75 (s)	3.88 (s)	CDCl ₃	
Methyl 2-furoate	7.19 (dd)	6.52 (dd)	-	3.90 (s)	7.60 (dd, H-5)	CDCl ₃
Methyl 5-(hydroxymethyl)-2-furoate	7.10 (d)	6.40 (d)	4.69 (s)	3.85 (s)	~2.0 (br s, -OH)	CDCl ₃
5-(Chloromethyl)-2-furancarboxylic acid	~7.2 (d)	~6.6 (d)	~4.8 (s)	-	~11.0 (br s, -COOH)	Predicted
5-Hydroxymethyl-2-furancarboxylic acid	7.23 (d)	6.47 (d)	4.66 (s)	-	-	DMSO-d ₆
Furan-2,5-dicarboxylic acid	7.34 (s)	7.34 (s)	-	-	~13.5 (br s, -COOH)	DMSO-d ₆

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

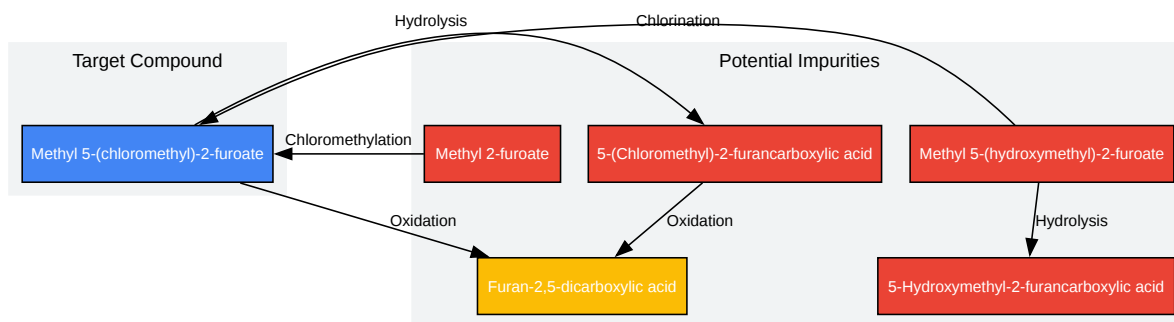
Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound Name	Furan C-2	Furan C-3	Furan C-4	Furan C-5	-CH ₂ -	-OCH ₃	C=O	Solvent
Methyl 5-(chloromethyl)-2-furoate	~145	~120	~112	~155	~36	~52	~158	Predicted
Methyl 2-furoate[1]	144.77	111.93	117.98	146.46	-	51.84	159.16	CDCl ₃
Methyl 5-(hydroxymethyl)-2-furoate	~146	~119	~110	~160	~57	~52	~159	Predicted
5-(Chloromethyl)-2-furanicarboxylic acid	~147	~121	~113	~156	~36	-	~160	Predicted
5-Hydroxymethyl-2-furanicarboxylic acid	147.9	120.0	109.9	160.9	57.2	-	160.3	DMSO-d ₆

Furan- 2,5- dicarbo xylic acid	147.9	119.4	119.4	147.9	-	-	159.3	DMSO- d ₆
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Logical Relationship of Compounds

The following diagram illustrates the synthetic relationship between "**Methyl 5-(chloromethyl)-2-furoate**" and its common impurities. The main compound is typically synthesized from "Methyl 2-furoate". Incomplete reaction or side reactions can lead to the presence of starting materials or the formation of related acids and alcohols.



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Synthetic pathways leading to potential impurities.

Experimental Protocols

A general protocol for the acquisition of NMR spectra for small organic molecules like "**Methyl 5-(chloromethyl)-2-furoate**" and its impurities is provided below.

Sample Preparation

- **Weighing:** Accurately weigh 5-25 mg of the sample for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
- **Transfer:** Transfer the solution to a clean 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

- **Instrumentation:** Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
- **Tuning and Locking:** Tune the probe for the desired nucleus (^1H or ^{13}C) and lock the spectrometer on the deuterium signal of the solvent.
- **Shimming:** Adjust the shim currents to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.
- **Acquisition Parameters (Typical for ^1H NMR):**
 - Pulse Angle: 30-45 degrees
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- **Acquisition Parameters (Typical for ^{13}C NMR):**
 - Pulse Program: Proton-decoupled pulse sequence

- Spectral Width: 0 to 220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: ≥ 1024 (dependent on sample concentration)

Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
- Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction to ensure accurate integration and peak identification.
- Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

By providing a clear comparison of NMR data and a standardized experimental protocol, this guide aims to assist researchers in the accurate identification and quality assessment of **"Methyl 5-(chloromethyl)-2-furoate"** and its related impurities.

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References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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